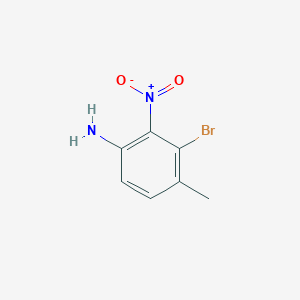

3-Bromo-4-methyl-2-nitroaniline

Beschreibung

Significance of Substituted Nitroanilines in Contemporary Chemical Research

Substituted nitroanilines are a class of organic compounds that hold considerable importance in modern chemical research and industry. These molecules, derived from aniline (B41778), feature a nitro group (—NO2) and other substituents attached to the benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the scaffold, making these compounds versatile building blocks in organic synthesis. mdpi.com

The applications of nitroaniline derivatives are diverse. They serve as crucial intermediates in the manufacturing of a wide array of products, including dyes, antioxidants, pharmaceuticals, and corrosion inhibitors. wikipedia.orgchemeurope.com For instance, 4-nitroaniline (B120555) is a key precursor in the production of p-phenylenediamine, a vital component in dyes. wikipedia.org The reactivity of the amino and nitro groups, along with the potential for further substitution on the aromatic ring, allows for the construction of complex molecules. chemimpex.com Researchers can modify the properties of these molecules, such as their electronic absorption spectra, by changing the substituents, which can lead to the design of new materials for applications like optoelectronics. researchgate.net In the pharmaceutical sector, these compounds are used to synthesize agents with antibacterial and antifungal properties. chemimpex.com

Structural Classification and Nomenclature of 3-Bromo-4-methyl-2-nitroaniline within Aromatic Amines

This compound is classified as a substituted aromatic amine. The base molecule, aniline, consists of a phenyl group attached to an amino group (-NH2), making it the simplest aromatic amine. chempanda.com The compound in focus is a primary amine, characterized by the presence of the -NH2 group. Its structure is systematically substituted with a bromine atom at position 3, a methyl group at position 4, and a nitro group at position 2 relative to the amino group on the benzene ring.

The systematic IUPAC name for this compound is This compound . It is a derivative of o-nitroaniline, where the nitro group is ortho to the amino group. wikipedia.org The presence of the bromo, methyl, and nitro functional groups on the aniline framework imparts specific reactivity and physical properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrN2O2 uni.lu |

| Molecular Weight | 229.96909 Da (Monoisotopic Mass) uni.lu |

| InChI Key | BVSGAMRDRXMGAB-UHFFFAOYSA-N uni.lu |

| SMILES | CC1=C(C(=C(C=C1)N)N+[O-])Br uni.lu |

| CAS Number | Not explicitly found for this specific structure in the provided results. |

| Appearance | Typically, related nitroanilines are yellow or orange solids. wikipedia.orgwikipedia.org |

Note: Data primarily sourced from PubChemLite. uni.lu

Historical Context of Nitroaniline Derivatives in Organic Chemistry

Nitroaniline derivatives have a long-standing history in organic chemistry, recognized for decades as important precursors for aromatic diamines. google.com These diamines, in turn, are fundamental raw materials for a variety of products, including dyes and medicines. google.com

Historically, the industrial synthesis of nitroanilines involved methods such as the nitration of acetanilide (B955) derivatives or the amination of halogenated nitrobenzene (B124822) compounds. google.com For example, 2-nitroaniline (B44862) is produced commercially by reacting 2-nitrochlorobenzene with ammonia. wikipedia.org The direct nitration of aniline itself was found to be an inefficient method because the acidic conditions of the reaction protonate the amino group to form the anilinium ion, which directs incoming substituents to the meta position. wikipedia.orgbyjus.com To achieve para-substitution, protection of the amino group, often by acetylation to form acetanilide, is a required step before nitration. wikipedia.orgazom.com

A significant milestone in the application of these compounds was the use of 4-nitroaniline as the starting material for the synthesis of Para Red, which was the first azo dye. chemeurope.com This highlights the foundational role of nitroanilines in the development of the synthetic dye industry.

Scope of Academic Research on this compound and Related Compounds

Academic research involving this compound and its chemical relatives is focused on leveraging their unique structures for various synthetic applications. The specific arrangement of the bromo, methyl, nitro, and amino groups on the benzene ring makes it a valuable intermediate for creating more complex molecules. chemimpex.com

Research on related substituted nitroanilines often explores their synthetic utility and structural properties. For example, studies on 2-bromo-4-nitroaniline (B50497) have involved detailed analysis of its crystal structure, revealing information about intermolecular interactions such as hydrogen bonds. researchgate.net Theoretical investigations into various derivatives of p-nitroaniline have been conducted to understand how different electron-donating and electron-withdrawing substituents affect the molecule's electronic properties and energy gaps, which is crucial for developing new materials for optoelectronics. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSGAMRDRXMGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Methyl 2 Nitroaniline and Analogs

Strategies for Regioselective Halogenation of Nitroanilines

Bromination Techniques for Aromatic Amines

The bromination of aromatic amines is a fundamental transformation in organic synthesis, but it is not without its challenges. The high reactivity of the aniline (B41778) ring, due to the strong electron-donating nature of the amino group, can lead to multiple substitutions and a mixture of products. byjus.comchemistrysteps.comallen.in For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline (B120722) as a white precipitate. byjus.comallen.inyoutube.com

To achieve more controlled and selective bromination, various reagents and methods have been developed. These include:

N-Halosuccinimides (NBS) : N-Bromosuccinimide is a common reagent for the monobromination of deactivated aromatic compounds when used in conjunction with concentrated sulfuric acid. organic-chemistry.org

Copper Halides : Copper(II) bromide (CuBr₂) in ionic liquids has been shown to be an effective system for the para-selective monobromination of unprotected anilines under mild conditions. beilstein-journals.org This method offers a safer alternative to protocols requiring supplementary oxygen or gaseous HCl. beilstein-journals.org

Pyridinium Hydrobromide Perbromide (PyHBr₃) : This reagent provides a convenient method for the selective monobromination of activated aromatic amines, yielding predominantly the monobromo derivatives with only small amounts of polybrominated byproducts. tandfonline.comtandfonline.com

Oxidative Bromination : Systems using an ammonium (B1175870) bromide salt as the bromine source and an oxidant like Oxone can achieve regioselective monobromination of activated aromatic compounds at room temperature without a catalyst. organic-chemistry.org

Palladium-Catalyzed Halogenation : A mild, palladium-catalyzed method using N-halosuccinimides allows for the regioselective chlorination, bromination, and iodination of arene C-H bonds, often providing products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org

Table 1: Comparison of Bromination Reagents for Aromatic Amines

| Reagent/System | Key Features | Selectivity | Reference(s) |

| Bromine Water | Highly reactive; used with unprotected anilines. | Tends to produce polybrominated products (e.g., 2,4,6-tribromoaniline). | byjus.com, youtube.com, allen.in |

| Pyridinium Hydrobromide Perbromide (PyHBr₃) | Convenient for selective monobromination in THF. | Good yield of monobromo products with minor di- or tri-substituted byproducts. | tandfonline.com, tandfonline.com |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Effective for deactivated aromatic compounds. | Good yields for monobromination of deactivated aromatics. | organic-chemistry.org |

| CuBr₂ in Ionic Liquid | Mild conditions, high yield, no need for protection or hazardous gases. | High regioselectivity for para-bromination. | beilstein-journals.org |

| NH₄Br / Oxone | Ambient temperature, catalyst-free. | Good yields of monobrominated products. | organic-chemistry.org |

| Pd-Catalyst / N-halosuccinimide | Mild, catalytic method for C-H bond halogenation. | Can provide products complementary to conventional electrophilic substitution. | organic-chemistry.org |

Control of Regioselectivity in Electrophilic Bromination of Aniline Derivatives

Achieving regioselectivity in the bromination of aniline derivatives is paramount for synthetic utility. The directing influence of substituents already on the aromatic ring, steric hindrance, and reaction conditions all play crucial roles. The amino group is a powerful ortho-, para-director, while electron-withdrawing groups, such as a nitro group, are meta-directors. byjus.comchemistrysteps.com

Several strategies are employed to control the position of bromination:

Protecting Groups : To prevent over-reactivity and direct the substitution, the highly activating amino group can be converted into an amide (e.g., an acetanilide). chemistrysteps.comyoutube.comstackexchange.com This bulky group moderates the ring's reactivity and sterically hinders the ortho positions, favoring para-substitution. youtube.comyoutube.com The amino group can be regenerated later by hydrolysis. chemistrysteps.com

Solvent Effects : The polarity of the solvent can significantly influence the regioselectivity of bromination. For instance, the N-bromosuccinimide-mediated bromination of anilines with an electron-withdrawing group in the meta position shows a marked dependence on solvent polarity, allowing the reaction to be tuned by selecting the appropriate medium. thieme-connect.de

One-Pot Procedures : A one-pot method for the regioselective bromination of aromatic amines involves in-situ formation of a tin amide (PhNH-SnMe₃), which then reacts with bromine to yield the p-bromoaniline selectively, with no formation of ortho or dibromo isomers. acs.org

Catalytic Methods : Palladium-catalyzed halogenation can provide access to halogenated products that are not easily obtained through conventional electrophilic aromatic substitution reactions. organic-chemistry.org

For the synthesis of 3-bromo-4-methyl-2-nitroaniline, a plausible route involves the bromination of 4-methyl-2-nitroaniline (B134579). The powerful ortho-, para-directing amino group would direct the incoming bromine to the C-3 position, which is the only available ortho position not sterically blocked.

Nitration Pathways in Substituted Aniline Synthesis

Introducing a nitro group onto an aniline ring is a key step in synthesizing many nitroanilines, including the target compound's precursors. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution for Nitro Group Introduction

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. galaxy.aiulisboa.pt The process generally involves the following steps:

Formation of the Electrophile : A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺). youtube.comgalaxy.aibrainly.com

Electrophilic Attack : The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. galaxy.aiulisboa.pt

Deprotonation : A base (often HSO₄⁻ or water) removes a proton from the carbon atom where the nitro group attached, restoring the ring's aromaticity and yielding the nitroaromatic product. galaxy.aiulisboa.pt

While this is the standard method, other nitrating systems exist. An efficient ortho-nitration of aniline derivatives has been developed using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), which is believed to proceed through a nitrogen dioxide radical (NO₂˙) intermediate. rsc.org

Regiochemical Considerations in Nitration Reactions

The direct nitration of aniline is complicated by the nature of the amino group. chemistrysteps.com Although the -NH₂ group is a strong ortho-, para-director, the strongly acidic conditions of the nitration reaction (HNO₃/H₂SO₄) lead to the protonation of the basic amino group, forming the anilinium ion (-NH₃⁺). byjus.comchemistrysteps.comstackexchange.com This anilinium group is a powerful electron-withdrawing group and, consequently, a meta-director. chemistrysteps.comstackexchange.com As a result, direct nitration of aniline yields a mixture of para-, meta-, and a small amount of ortho-nitroaniline. byjus.comallen.in

To achieve selective para- or ortho-nitration, the amino group is typically protected via acetylation before nitration. chemistrysteps.comyoutube.com The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, preventing oxidation and favoring the formation of the para-nitro isomer due to steric hindrance at the ortho positions. youtube.com The nitroacetanilide can then be hydrolyzed to yield the desired nitroaniline. prepchem.com For example, 4-bromo-2-nitroaniline (B116644) can be synthesized by first protecting 4-bromoaniline (B143363) as an acetanilide (B955), followed by nitration and subsequent hydrolysis. prepchem.com

Table 2: Product Distribution in the Direct Nitration of Aniline

| Product | Approximate Yield | Directing Group | Reference(s) |

| p-Nitroaniline | ~51% | -NH₂ (ortho, para) / -NH₃⁺ (meta) | youtube.com, allen.in |

| m-Nitroaniline | ~47% | -NH₃⁺ (meta) | allen.in |

| o-Nitroaniline | ~2% | -NH₂ (ortho, para) | youtube.com |

Methylation Approaches in Aniline Derivative Synthesis

The introduction of a methyl group, either on the nitrogen atom or the aromatic ring, is another important synthetic modification for aniline derivatives. N-methylation is particularly common and can be achieved through various methods.

Methanol (B129727) is often used as a C1 source for the N-methylation of anilines, representing a convenient and atom-economical approach. researchgate.net This transformation is frequently catalyzed by transition metal complexes, such as those based on ruthenium or iridium, via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgnih.gov In this process, the catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ, which then reacts with the amine. rsc.org

Other methylation strategies include the use of:

Dimethyl Carbonate : This reagent can be used for the methylation of anilines and their derivatives in the presence of zeolite catalysts. researchgate.net

Formaldehyde or Formic Acid : These can also serve as C1 sources for N-methylation. researchgate.net

The choice of catalyst and reaction conditions can influence the selectivity between N-mono- and N,N-dimethylation. researchgate.netniscpr.res.in For instance, cyclometalated ruthenium complexes have been shown to be effective for the selective synthesis of N-methylanilines from anilines and methanol under mild conditions. rsc.org Similarly, vanadium-incorporated aluminophosphate molecular sieves (VAPO) have been used for the selective formation of N-methylaniline and N,N-dimethylaniline. niscpr.res.in

Convergent and Divergent Synthetic Routes

The construction of a complex molecule like this compound can be approached through various synthetic strategies. Convergent routes involve the synthesis of separate fragments of the molecule, which are then combined in the later stages. Divergent routes begin with a common intermediate that is subsequently modified to produce a variety of related structures.

Traditional synthesis of highly substituted anilines often relies on multi-step sequences starting from simple, commercially available aromatic compounds. A plausible and common strategy for synthesizing this compound involves the electrophilic aromatic substitution of a less complex precursor, such as 4-methylaniline (p-toluidine).

A typical sequence involves the following key transformations:

Protection of the Amino Group: The highly activating and reactive amino group is often protected, commonly through acetylation to form an acetanilide. This prevents unwanted side reactions and helps direct subsequent substitutions. magritek.comazom.com

Nitration: The protected aniline is then subjected to nitration. The acetamido group is an ortho-, para-director. Nitration of N-acetyl-p-toluidine would be expected to place the nitro group at the 2-position, ortho to the acetamido group, yielding N-(4-methyl-2-nitrophenyl)acetamide. magritek.com

Bromination: The next step is the introduction of the bromine atom. The existing methyl and acetamido groups will direct the electrophilic substitution. Bromination of N-(4-methyl-2-nitrophenyl)acetamide would lead to the introduction of bromine at the 3-position.

Deprotection: The final step is the hydrolysis of the protecting group, typically under acidic or basic conditions, to reveal the free amino group and yield the final product, this compound. google.com

This stepwise approach allows for controlled installation of the functional groups, although it can be lengthy and may require purification at each stage. libretexts.org The reduction of a nitro group already in place is another common method for preparing anilines, often using reagents like iron in acetic acid or stannous chloride. youtube.com

Table 1: Example of a Multi-Step Synthesis Pathway

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 4-methylaniline | Acetic anhydride | N-(4-methylphenyl)acetamide |

| 2 | N-(4-methylphenyl)acetamide | Nitric acid, Sulfuric acid | N-(4-methyl-2-nitrophenyl)acetamide |

| 3 | N-(4-methyl-2-nitrophenyl)acetamide | Bromine, Acetic acid | N-(3-bromo-4-methyl-2-nitrophenyl)acetamide |

| 4 | N-(3-bromo-4-methyl-2-nitrophenyl)acetamide | Aqueous acid (e.g., HCl), Heat | This compound |

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional methods. researchgate.netacs.org These catalytic systems can be applied to the synthesis of complex anilines, potentially reducing the number of steps required.

Palladium Catalysis: Palladium-based catalysts are widely used for C-H functionalization. rsc.org For instance, Pd-catalyzed ortho-arylation of unprotected anilines has been developed, which overcomes the common problem of N-arylation (Buchwald-Hartwig amination). nih.govacs.org Such a strategy could be envisioned for introducing the bromo substituent. Similarly, palladium-catalyzed nitration of aryl chlorides and triflates offers a method for introducing the nitro group under mild conditions. organic-chemistry.org

Nickel Catalysis: Nickel catalysts have emerged as a versatile and cost-effective option for C-H functionalization, including thiolation, seleniation, and alkylation of aniline derivatives. researchgate.net

Rhodium and Iridium Catalysis: Rhodium(III)-catalyzed direct functionalization can be used for ortho-alkylation of anilines. researchgate.net More recently, visible-light-induced photocatalysis using iridium complexes has enabled para-selective C-H functionalization of anilines. acs.org

These catalytic methods often rely on directing groups to achieve high regioselectivity. The amino group itself, or a modified version of it, can direct the catalyst to a specific C-H bond on the aromatic ring for functionalization. researchgate.netrsc.org

Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the functionalization of electron-deficient aromatic rings, particularly nitroarenes. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org The key feature of VNS is the use of a carbanion that contains a leaving group at the nucleophilic carbon center. organic-chemistry.orgnih.gov

The mechanism proceeds via:

Addition: A nucleophile adds to the nitroaromatic ring, typically at a position ortho or para to the nitro group, forming a σ-adduct (Meisenheimer complex). organic-chemistry.orgnih.gov

Elimination: A base then facilitates the β-elimination of HX from the adduct, where X is the leaving group originally attached to the nucleophile. organic-chemistry.org

Protonation: An acidic workup restores the aromaticity of the ring. organic-chemistry.org

For the synthesis of analogs of this compound, VNS could be employed on a precursor like 4-methyl-2-nitroaniline to introduce various carbon-based substituents. VNS also provides a route for amination of nitroarenes using reagents like sulfenamides, which could be used to construct substituted nitroanilines. acs.orgacs.org This method is particularly useful for introducing functionalized alkyl groups directly onto the nitroaromatic core. idexlab.comiupac.org

The success of any synthetic route heavily depends on the careful control of reaction conditions and the choice of solvent. These factors can dramatically influence the yield, selectivity, and rate of a reaction.

Temperature: Temperature control is critical, especially in highly exothermic reactions like nitration. Low temperatures (e.g., 0-5°C) are often used to control the reaction rate and minimize the formation of unwanted side products and isomers. hopemaxchem.com

Solvent: The choice of solvent can affect the solubility of reactants, the stability of intermediates, and the reaction pathway. For instance, in palladium-catalyzed reactions, non-polar aprotic solvents like toluene (B28343) are often preferred. youtube.com In VNS reactions, the solvent must be able to support the formation of carbanions and facilitate the elimination step. organic-chemistry.org Metal- and solvent-free conditions are also being developed for reactions like the Friedel-Crafts reaction to create more environmentally friendly processes. nih.gov

Base: The strength and concentration of the base are crucial in reactions like VNS, where it is required for both the generation of the nucleophile and the subsequent elimination step. organic-chemistry.orgacs.org In catalytic reactions, the base can play a role in the catalytic cycle, and its choice can impact the efficiency and selectivity. nih.gov

Catalyst and Ligand: In catalytic functionalization, the choice of metal catalyst and the associated ligand is paramount. Bulky phosphine (B1218219) ligands, for example, are often required in palladium-catalyzed aminations to generate reactive catalytic species. youtube.com

The optimization of these parameters is often necessary to achieve a high yield of the desired product while suppressing side reactions. researchgate.netresearchgate.netresearchgate.net

Reaction Mechanisms and Reactivity of 3 Bromo 4 Methyl 2 Nitroaniline

Mechanistic Insights into Electrophilic Aromatic Substitution (EAS) on Bromo-methyl-nitroaniline Systems

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The rate and regioselectivity of this reaction are governed by the existing substituents. In 3-Bromo-4-methyl-2-nitroaniline, the amino and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the nitro group is strongly deactivating and a meta-director, while the bromine atom is deactivating but an ortho, para-director.

Amino group (-NH₂): A powerful activating group, it strongly directs ortho (C3, occupied) and para (C5).

Methyl group (-CH₃): An activating group, it directs ortho (C3, C5) and para (C6).

Nitro group (-NO₂): A strong deactivating group, it directs meta (C4, occupied; C6).

Bromo group (-Br): A deactivating group, it directs ortho (C2, occupied; C4, occupied) and para (C6).

Considering these effects, the C6 position is favored by the directing influence of the methyl, nitro, and bromo substituents. The C5 position is activated by the amino and methyl groups. However, the amino group is the most powerful activating group, and its para-directing effect towards C5 is significant. In acidic conditions, typical for many EAS reactions like nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating and meta-directing group. byjus.comlearncbse.in This would drastically alter the reactivity, making the ring much less susceptible to electrophilic attack and directing incoming groups to the meta position relative to the anilinium ion, which is C5.

The regioselectivity of electrophilic aromatic bromination, for instance, is highly dependent on the electronic nature of the substituents present. nih.gov In the case of this compound, the powerful activating effect of the amino group would likely dominate, suggesting that electrophilic attack is most probable at the C5 position, which is para to the amino group and ortho to the methyl group.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NH₂ | Strong electron-donating | Strongly Activating | ortho, para |

| -CH₃ | Electron-donating | Activating | ortho, para |

| -Br | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | ortho, para |

| -NO₂ | Strong electron-withdrawing | Strongly Deactivating | meta |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The nitro group is crucial for activating the benzene ring towards nucleophilic attack. masterorganicchemistry.com Its strong electron-withdrawing nature significantly stabilizes the negatively charged Meisenheimer complex formed during the reaction. For an SNAr reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgstackexchange.com

In this compound, the nitro group is positioned ortho to the bromine atom. When a nucleophile attacks the carbon bearing the bromine (C3), the negative charge of the resulting intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This stabilization lowers the activation energy for the formation of the Meisenheimer complex, which is generally the rate-determining step, thereby facilitating the substitution reaction. stackexchange.comnih.gov

The reactivity in SNAr reactions follows the order F > Cl ≈ Br > I, which is often termed the "element effect". nih.gov This inverted order compared to Sₙ2 reactions is because the first step, the nucleophilic attack, is rate-determining, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Bromine is an effective leaving group in this context.

Reduction and Oxidation Chemistry of the Nitro and Amino Groups

The nitro and amino functionalities on the aromatic ring are redox-active and can undergo a variety of transformations under appropriate conditions.

The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis. jsynthchem.comjsynthchem.com A key challenge is often the chemoselective reduction of the nitro group in the presence of other reducible functional groups, such as the bromo substituent in this case.

Several methods are available for this selective transformation. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with molecular hydrogen (H₂) is a common and effective method. wikipedia.orgorganic-chemistry.org Another widely used approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). Sodium hydrosulfite can also be employed for this purpose. wikipedia.org These reagents are generally mild enough to leave the C-Br bond intact, affording 3-bromo-4-methyl-1,2-diaminobenzene as the product.

| Reagent/System | Conditions | Selectivity |

| H₂ / Pd/C | Mild pressure and temperature | High for -NO₂ over -Br |

| Fe / HCl | Acidic, aqueous medium | Excellent for -NO₂ reduction |

| SnCl₂ / HCl | Acidic medium | Commonly used for nitro reduction |

| NaBH₄ / Ni(PPh₃)₄ | EtOH solvent | Reduces nitro groups to amines jsynthchem.comjsynthchem.com |

| Hydrazine Hydrate / Pd/C | Selectively reduces nitroarenes organic-chemistry.org |

The amino group of aniline (B41778) and its derivatives can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. Direct oxidation of the amino group in this compound or its reduced diamine counterpart can be complex.

Oxidation of primary aromatic amines can lead to the formation of nitroso compounds, which may be further oxidized to nitro compounds. Under certain conditions, oxidative coupling can occur, leading to the formation of azo or azoxy compounds. Hypervalent iodine reagents, for example, have been used for the oxidation of anilines. uic.edu The presence of other substituents on the ring significantly influences the outcome of these reactions. For instance, the diamine product obtained from the reduction of this compound could be susceptible to oxidation to form quinone-diimines or other complex heterocyclic structures.

Diazo and Coupling Reactions for Derivative Synthesis

The primary aromatic amine group in this compound is a key functional handle for the synthesis of a wide array of derivatives, most notably through diazotization followed by coupling reactions. This two-step process is fundamental in the creation of azo compounds, which are significant in the dye industry and as intermediates in organic synthesis. chemimpex.combyjus.com

The initial step, diazotization , involves treating the aromatic primary amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C or 273–278 K). byjus.comorgsyn.org This reaction converts the amino group (-NH₂) into a diazonium salt functional group (-N₂⁺Cl⁻). The resulting diazonium salt of this compound serves as a versatile electrophile. The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the resonance delocalization of the positive charge over the benzene ring. byjus.com

The general mechanism for diazotization is initiated by the protonation of nitrous acid, which then reacts with the primary amine. icrc.ac.ir

Table 1: General Conditions for Diazotization of Aromatic Amines

| Reagent | Acid | Temperature | Product | Reference |

|---|---|---|---|---|

| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | 0–5 °C | Diazonium Chloride | byjus.com |

| Sodium Nitrite (NaNO₂) | Sulfuric Acid (H₂SO₄) | 0–5 °C | Diazonium Sulfate | google.com |

Once formed, the 3-bromo-4-methyl-2-nitrobenzenediazonium salt can undergo a coupling reaction with an electron-rich aromatic compound, known as the coupling component. byjus.com Typical coupling components include phenols and aromatic amines. This electrophilic aromatic substitution reaction joins the two aromatic rings through an azo bridge (-N=N-), forming a colored azo compound. byjus.com The reaction with phenols is usually carried out in a mildly alkaline medium, while coupling with anilines occurs under slightly acidic conditions. The para-position of the coupling component is the preferred site of attack unless it is already substituted, in which case coupling occurs at the ortho-position. byjus.com

The synthesis of azo dyes is a primary application of this reaction sequence. chemimpex.com For instance, the diazonium salt of 2,6-dibromo-4-nitroaniline (B165464) is coupled with N-ethyl-N-cyanoethyl aniline to produce specific dye products. google.com Similarly, the diazonium salt derived from this compound would be expected to react with various coupling agents to yield a range of azo dyes. During some diazo-coupling reactions involving o-nitroanilines and phenols, a nucleophilic displacement of the nitro group has been observed as a competing reaction. researchgate.net

Rearrangement Reactions in Substituted Nitroanilines

Substituted nitroanilines, particularly 2-nitroanilines, can undergo intramolecular rearrangement reactions under strong acidic conditions and high temperatures. rsc.orgrsc.org Research has shown that heating substituted 2-nitroanilines in concentrated sulfuric acid at elevated temperatures (e.g., 110 °C) can lead to products derived from an apparent 1,3-migration of the nitro group. rsc.org This type of rearrangement is influenced by the substitution pattern on the aniline ring.

For example, 2,3-dinitro-4-methylaniline is known to rearrange to 2,5-dinitro-4-methylaniline when heated in concentrated sulfuric acid. rsc.org The reaction proceeds via protonation at the 2-position, followed by a rate-determining migration of the 2-nitro group. rsc.org

Table 2: Examples of Rearrangement in Substituted 2-Nitroanilines

| Starting Material | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 2,3-Dinitroaniline (B181595) | 98% H₂SO₄, 110 °C, 8 h | 2,5-Dinitroaniline | rsc.org |

| 2,3-Dinitro-4-methylaniline | Concentrated H₂SO₄, heat | 2,5-Dinitro-4-methylaniline | rsc.org |

The presence of substituents impacts the reaction rate. While methyl groups as additional substituents in 2,3-dinitroaniline have a small effect on the reaction rate, 3-methyl-2-nitroaniline (B108021) reacts at a much slower pace than 2,3-dinitroaniline. rsc.org Given its structure as a substituted 2-nitroaniline (B44862), it is plausible that this compound could undergo a similar acid-catalyzed rearrangement, potentially yielding an isomer like 5-Bromo-4-methyl-2-nitroaniline, although the specific conditions and products would require experimental verification. The electronic effects of the substituents are considered relatively unimportant for the occurrence of the rearrangement, as it proceeds with nitro, alkyl, and methoxy (B1213986) groups present on the ring. rsc.org Crossover experiments using ¹⁵N-labelled substrates have suggested that the rearrangement of 2,3-dinitroaniline is an intramolecular process. rsc.org

Another type of molecular rearrangement relevant to the synthesis of substituted anilines is the Beckmann rearrangement, where an oxime is converted to an amide in the presence of a strong acid. magritek.comazom.com This method is used in multi-step syntheses to incorporate a nitrogen atom into a molecule, which can then be further modified to produce nitroaniline derivatives. magritek.com

Advanced Spectroscopic Characterization and Structural Elucidation in Research

X-ray Crystallography for Molecular and Crystal Structure Determination

This technique provides the most definitive evidence of a compound's three-dimensional structure in the solid state.

Analysis of Unit Cell Parameters and Space Groups

A crystallographic study would determine the precise dimensions of the unit cell—the fundamental repeating unit of the crystal lattice—defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). It would also identify the crystal system (e.g., monoclinic, orthorhombic) and the specific space group, which describes the symmetry elements present in the crystal.

Intermolecular Interactions and Hydrogen Bonding Networks

Analysis of the crystal packing would reveal how individual molecules of 3-Bromo-4-methyl-2-nitroaniline interact with each other. This includes identifying hydrogen bonds, likely involving the amino (-NH₂) and nitro (-NO₂) groups, as well as other non-covalent interactions like halogen bonding (involving the bromine atom) and π-π stacking between the aromatic rings. These interactions are fundamental to the compound's physical properties, such as melting point and solubility.

Conformational Analysis in the Solid State

This subsection would describe the specific conformation of the molecule as it exists in the crystal. Key parameters would include the torsion angles between the plane of the benzene (B151609) ring and the substituents (amino, nitro, and methyl groups). Of particular interest would be the orientation of the nitro and amino groups, which are subject to steric hindrance from the adjacent bromine and methyl groups, and can be influenced by intramolecular hydrogen bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution.

¹H and ¹³C NMR Chemical Shift Analysis and Substituent Effects

¹H (proton) and ¹³C (carbon) NMR spectra would provide detailed information about the electronic environment of each atom. The chemical shifts (δ) of the aromatic protons and carbons would be highly informative. The electron-withdrawing effects of the nitro and bromine groups, combined with the electron-donating effects of the amino and methyl groups, would create a distinct pattern of signals. Analysis of these shifts, when compared to simpler reference compounds (e.g., 4-methylaniline, 2-nitroaniline), would allow for a quantitative understanding of the electronic influence of each substituent on the aromatic ring.

A hypothetical data table for the aromatic region might look like this, though it must be stressed that this is an illustrative example and not based on experimental data:

| Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data |

| Atom |

| C1-NH₂ |

| C2-NO₂ |

| C3-Br |

| C4-CH₃ |

| C5-H |

| C6-H |

| -CH₃ |

| -NH₂ |

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Regiochemical Confirmation

To unambiguously confirm that the substituents are arranged as "this compound" and not another isomer, 2D NMR experiments are essential.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the methyl protons (-CH₃) and the C3, C4, and C5 carbons would definitively place the methyl group at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show correlations between atoms that are close in space, regardless of their bonding. This could confirm the proximity of the methyl group protons to the aromatic proton at C5, for example.

Without access to peer-reviewed studies that have performed this level of characterization on this compound, a scientifically rigorous article that adheres to the specified outline cannot be generated.

Variable Temperature NMR Studies for Rotational Barriers

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating dynamic processes such as internal rotation in molecules. montana.edu For molecules with restricted rotation around a bond, distinct signals for nuclei in different chemical environments can be observed at low temperatures. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged peak. mdpi.com The temperature at which this coalescence occurs (Tc) is directly related to the energy barrier for rotation. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Motion

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and their vibrational modes. spectroscopyonline.com These two techniques are often complementary; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. spectroscopyonline.com

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the amino (N-H), nitro (NO₂), methyl (C-H), and aromatic ring (C=C, C-H) functional groups, as well as the carbon-bromine (C-Br) bond.

Key Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Scissoring | 1590 - 1650 | |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Symmetric Stretching | 1300 - 1370 | |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| C=C Stretching | 1400 - 1600 | |

| Methyl (CH₃) | Asymmetric & Symmetric Stretching | 2850 - 3000 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 600 |

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents and intermolecular interactions in the solid state.

Studies on similar molecules, such as 2,6-dibromo-4-nitroaniline (B165464) and 4-methyl-3-nitrobenzoic acid, have utilized FT-IR and Raman spectroscopy to identify and assign these characteristic vibrational modes. nih.govscirp.org

Correlation with Theoretical Calculations of Vibrational Frequencies

To gain a deeper understanding of the experimental vibrational spectra, theoretical calculations, particularly using Density Functional Theory (DFT), are often employed. nih.govscirp.org By optimizing the molecular geometry and calculating the vibrational frequencies at a specific level of theory (e.g., B3LYP with a suitable basis set), a theoretical spectrum can be generated. nih.govscirp.org

The calculated frequencies are often scaled to improve agreement with experimental data. nih.gov This correlation allows for a more confident assignment of the observed vibrational bands to specific normal modes of the molecule. For instance, in a study on 2,6-dibromo-4-nitroaniline, DFT calculations were used to assign the observed FT-IR and FT-Raman bands, and the effects of the amino, bromine, and nitro substituents on the vibrational frequencies were investigated. nih.gov Similar computational studies on this compound would provide valuable insights into its vibrational properties and the coupling between different vibrational modes.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. researchgate.net For aromatic compounds like this compound, the absorption bands in the UV-Vis spectrum correspond to π → π* and n → π* transitions.

The presence of both an electron-donating group (amino) and electron-withdrawing groups (nitro and bromo) on the benzene ring suggests the possibility of intramolecular charge transfer (ICT) transitions. These transitions typically occur at longer wavelengths (lower energy) and are responsible for the color of many organic compounds.

Solvent Effects on Electronic Spectra

The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net In general, for molecules exhibiting intramolecular charge transfer, an increase in solvent polarity leads to a bathochromic (red) shift of the ICT band. researchgate.net This is because the more polar excited state is stabilized to a greater extent by the polar solvent than the less polar ground state.

Studies on similar substituted anilines have demonstrated this solvent-dependent behavior. orientjchem.orgresearchgate.net For example, research on p-nitroaniline has shown that the CT band shifts to longer wavelengths in more polar solvents. researchgate.net Investigating the UV-Vis spectrum of this compound in a range of solvents with varying polarities would provide information about the nature of its electronic transitions and the change in dipole moment upon excitation.

Analysis of Intramolecular Charge Transfer Characteristics

The intramolecular charge transfer (ICT) in this compound arises from the electronic push-pull nature of its substituents. The amino group acts as an electron donor, while the nitro group serves as a strong electron acceptor, facilitated by the π-system of the benzene ring.

The efficiency of this charge transfer can be influenced by the relative orientation of the donor and acceptor groups. In some cases, a twisted intramolecular charge transfer (TICT) state can be formed in the excited state, where the donor and acceptor groups are perpendicular to each other. nih.gov This can lead to dual fluorescence and other interesting photophysical properties. researchgate.net

Femtosecond stimulated Raman spectroscopy and transient absorption spectroscopy are powerful techniques for studying the dynamics of ICT and potential TICT state formation. nih.govresearchgate.net Such studies on this compound could reveal the ultrafast processes that occur upon photoexcitation and provide a detailed picture of its excited-state behavior.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

For this compound (C₇H₇BrN₂O₂), the expected monoisotopic mass is approximately 229.969 g/mol . uni.lu The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion in the mass spectrometer would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and the cleavage of bonds adjacent to the aromatic ring. The fragmentation pattern provides valuable information for confirming the structure of the molecule. While a specific mass spectrum for this compound was not found in the provided search results, analysis of related compounds like 4-methyl-2-nitroaniline (B134579) can offer insights into expected fragmentation. massbank.eu

Predicted Fragmentation Data for this compound: uni.lu

| Adduct | m/z |

| [M+H]⁺ | 230.97637 |

| [M+Na]⁺ | 252.95831 |

| [M-H]⁻ | 228.96181 |

This data is based on predicted values and would need to be confirmed by experimental mass spectrometry.

Advanced Applications of 3 Bromo 4 Methyl 2 Nitroaniline in Organic Synthesis and Materials Science Research

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of activating and deactivating groups, along with the presence of a nucleophilic amino group and a reducible nitro group, makes 3-Bromo-4-methyl-2-nitroaniline a valuable intermediate in multi-step organic synthesis.

The ortho-nitroaniline framework is a classic precursor for the synthesis of nitrogen-containing heterocycles, particularly bicyclic systems like benzimidazoles. The general strategy involves the reduction of the nitro group to an amine, creating an ortho-diamine intermediate which can then undergo cyclization with a suitable one-carbon synthon.

For instance, a process analogous to one described for 4-bromo-2-nitroaniline (B116644) can be applied. In this method, the nitro group is selectively reduced to form a diamine. This intermediate, 3-bromo-4-methylbenzene-1,2-diamine, can then be condensed with reagents like formic acid or aldehydes to construct the imidazole (B134444) ring, yielding a substituted benzimidazole (B57391). google.com Benzimidazoles are a prominent class of bicyclic heterocycles found in numerous pharmaceutically active molecules. nih.gov The synthesis of 5-bromobenzimidazole has been successfully achieved through the reduction of 4-bromo-2-nitroaniline to 4-bromo-1,2-benzenediamine, followed by a condensation reaction with formic acid. google.com

This fundamental transformation highlights the utility of substituted nitroanilines in creating complex heterocyclic scaffolds. researchgate.net The presence of the bromo and methyl groups on the starting aniline (B41778) allows for the creation of specifically substituted benzimidazole derivatives, which can be used to fine-tune the biological activity or material properties of the final product. nih.gov Furthermore, multicomponent reactions involving anilines, aldehydes, and dicarbonyl compounds are known to produce tricyclic heterocycles, suggesting potential pathways for even more complex structures starting from this compound. nih.gov

Table 1: Examples of Bicyclic Heterocycles Synthesized from Substituted Nitroanilines

| Starting Material (Analog) | Key Intermediate | Cyclizing Agent | Product (Bicyclic Heterocycle) | Reference |

|---|---|---|---|---|

| 4-Bromo-2-nitroaniline | 4-Bromo-1,2-benzenediamine | Formic Acid | 5-Bromobenzimidazole | google.com |

| 2-Nitro-4-methylacetanilide | 3,4-Diaminotoluene | Acetic Acid | 2,5-Dimethylbenzimidazole | nih.govresearchgate.net |

This table presents examples of heterocycle synthesis from related nitroaniline precursors to illustrate the synthetic utility.

The distinct functional groups of this compound allow for its use as an intermediate in the synthesis of a wide array of advanced molecules beyond heterocycles. The amino group can be readily diazotized for azo-coupling reactions, while the nitro group can be reduced or modified, and the bromine atom can participate in cross-coupling reactions. This multi-functionality makes it a valuable component in the production of dyes, pharmaceuticals, and specialty chemicals like photographic anti-fogging agents. google.comontosight.ai

The synthesis of complex disperse dyes demonstrates this utility. For example, a structurally related compound, 2-bromo-4-nitroaniline (B50497), is used as the diazo component in the synthesis of 2-(4-((2-Bromo-4-nitrophenyl)azo)-N-(2-cyanoethyl)-3-methylanilino)ethyl acetate. ontosight.ai This process involves diazotizing the 2-bromo-4-nitroaniline and coupling it with a complex aniline derivative, showcasing how the bromo-nitro-aniline core can be incorporated into larger, functional molecules. ontosight.ai The presence of the nitro and bromo groups on the diazo component significantly influences the electronic properties and thus the color of the resulting dye. ontosight.ai

Derivatives in the Synthesis of Functional Materials

Derivatives of this compound are potential candidates for the construction of sophisticated functional materials, where the specific substitution pattern can be leveraged to control the material's bulk properties.

Oligoanilines, which are well-defined, short-chain versions of polyaniline, are of great interest as model compounds for studying charge transport and for their potential use in electronics. benicewiczgroup.com The properties of these oligomers can be precisely tuned by introducing substituents onto the aniline rings. benicewiczgroup.com Research has shown that oligo(aniline)-alkyl diblock compounds can self-assemble into microstructures that exhibit anisotropic conductivity, meaning the electrical conductivity is different when measured along different axes of the material. rsc.orgresearchgate.netstrath.ac.uk

The synthesis of substituted oligoanilines often involves palladium-catalyzed aromatic amination reactions between a brominated aniline derivative and an amino-capped aniline oligomer. benicewiczgroup.com While this compound has not been explicitly reported in this context, its structure makes it a suitable candidate for such syntheses. After reduction of the nitro group, the resulting 3-bromo-4-methyl-1,2-phenylenediamine could be used in polymerization or oligomerization reactions. The bromo- and methyl-substituents would be expected to influence the electronic properties, solubility, and self-assembly behavior of the resulting oligoanilines, potentially leading to new materials with unique anisotropic characteristics. benicewiczgroup.com

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust covalent framework. clockss.org These features make them highly effective for applications in gas storage, catalysis, and chemical sensing. clockss.org POPs are constructed from various organic building blocks, and their functionality is determined by the specific monomers used in their synthesis. clockss.org

POPs designed for sensing applications often incorporate specific functional sites that can interact with target analytes. google.com For example, fluorescent POPs have been developed for the highly sensitive detection of nitroaromatic compounds, which are common explosives. rsc.org Although the direct use of this compound as a monomer in POP synthesis is not widely documented, its poly-functional nature makes it an intriguing candidate. The amino group can be used to form linkages (e.g., imine or amide bonds), while the bromo, methyl, and nitro groups would decorate the pore walls of the resulting polymer. These groups could serve as specific binding sites for guest molecules, making such POPs potentially useful for sensing applications.

The most established application for nitroanilines like this compound is in the synthesis of azo dyes and pigments. nih.govresearchgate.net Azo dyes, which contain the –N=N– chromophore, account for a significant portion of all synthetic colorants used in industries such as textiles and printing. nih.gov The synthesis is a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline. nih.govnih.gov

This compound serves as the "diazo component" in this reaction. The color and properties of the final dye are heavily influenced by the substituents on both the diazo and coupling components. nih.gov The electron-withdrawing nitro group and the bromine atom on the this compound ring would have a significant bathochromic (color-deepening) effect. Studies on isomeric nitroanilines have shown that the position of the nitro group (ortho, meta, or para) directly impacts the electronic absorption spectrum and biological activity of the resulting dyes. researchgate.net For example, an azo dye synthesized from o-nitroaniline and resorcinol (B1680541) shows a maximum absorption (λmax) at 400 nm, while the dyes from m-nitroaniline and p-nitroaniline absorb at different wavelengths. researchgate.net This demonstrates that the specific substitution pattern of this compound is critical for achieving a desired color.

Table 2: Influence of Nitroaniline Isomer on Azo Dye Color

| Diazo Component | Coupling Component | Resulting Dye λmax (nm) | Reference |

|---|---|---|---|

| o-Nitroaniline | Resorcinol | 400 | researchgate.net |

| m-Nitroaniline | Resorcinol | 310, 380 | researchgate.net |

This table illustrates how the position of the nitro group on the aniline precursor affects the absorption characteristics of the final azo dye.

Organic Dyes and Pigments Development

Azo Dye Synthesis and Chromophore Development

Azo dyes represent the largest and most important group of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). nairaproject.com The synthesis of these dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: diazotization followed by azo coupling. nairaproject.com

The process begins with the diazotization of a primary aromatic amine. nairaproject.com In this case, this compound serves as the primary amine. It is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C), to form a diazonium salt. The presence of the electron-withdrawing nitro and bromo groups on the aniline ring affects the basicity of the amino group and the stability of the resulting diazonium salt.

Once formed, the highly reactive diazonium salt acts as an electrophile and is immediately subjected to the second step, the coupling reaction. It is introduced to a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. This reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the activated ring of the coupling component to form the characteristic azo (-N=N-) bridge, creating the final dye molecule.

Table 1: General Steps for Azo Dye Synthesis from this compound

| Step | Process | Reagents | Typical Conditions | Intermediate/Product |

| 1 | Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C, Aqueous solution | 3-Bromo-4-methyl-2-nitrobenzenediazonium chloride |

| 2 | Azo Coupling | Diazonium salt from Step 1, Aromatic coupling component (e.g., 2-Naphthol, N,N-Dimethylaniline) | 0–5 °C, pH control | Azo Dye |

Linkage to Historically Significant Dyes (e.g., Tyrian Purple) and Related Chromophores

While this compound is primarily associated with modern synthetic azo dyes, its structure provides a link to the chemistry of one of antiquity's most famous pigments, Tyrian Purple. The main chemical constituent of Tyrian Purple is 6,6'-dibromoindigo, an indigo-based vat dye, not an azo dye. mccrone.comnih.gov Its structure consists of two indole (B1671886) rings joined by a double bond, with a bromine atom on each ring. mccrone.comcolourlex.comresearchgate.net

The connection arises not from a shared chromophore type, but from the use of structurally similar brominated aniline precursors in some modern syntheses of Tyrian Purple. nih.govnih.gov Direct bromination of indigo (B80030) is not a viable route to Tyrian Purple, as it occurs at other positions on the ring. tekhelet.comtekhelet.com Therefore, syntheses must incorporate the bromine atoms onto the precursors before the indigo skeleton is constructed.

Several synthetic routes to 6,6'-dibromoindigo have been developed that start with a brominated nitroaniline. nih.govnih.gov For instance, a key intermediate in many syntheses is 4-bromo-2-nitroaniline. nih.govresearchgate.net This compound is a close structural isomer of this compound. In these syntheses, 4-bromo-2-nitroaniline is converted through several steps into 4-bromo-2-nitrobenzaldehyde, which then undergoes condensation and cyclization reactions to build the 6,6'-dibromoindigo structure. nih.govnih.govresearchgate.net

Therefore, although this compound is not a direct precursor to Tyrian Purple, the established use of its isomer, 4-bromo-2-nitroaniline, in recreating this historic dye highlights the importance of brominated anilines as foundational building blocks in the synthesis of both ancient and modern colorants. nih.govnih.gov The chemistry demonstrates a shared principle: the strategic placement of halogen and nitro groups on an aniline framework to facilitate the construction of complex, colored molecules.

Optoelectronic and Nonlinear Optical Materials

Substituted anilines, particularly those bearing strong electron-donor and electron-acceptor groups, are of significant interest in the field of materials science for their potential nonlinear optical (NLO) properties. jhuapl.eduresearchgate.net NLO materials interact with intense light, such as that from lasers, to produce new frequencies of light, a property essential for applications in telecommunications, optical computing, and frequency conversion. youtube.comwikipedia.org

The archetypal molecule for second-order NLO effects is p-nitroaniline, which features an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a π-conjugated benzene (B151609) ring. This "donor-π-acceptor" (D-π-A) structure facilitates intramolecular charge transfer upon excitation by light, which is the microscopic origin of the large NLO response. acs.org

This compound fits this D-π-A paradigm. It possesses the electron-donating amino group and the strongly electron-withdrawing nitro group attached to the same benzene ring system. The presence of additional substituents—the bromine atom (electron-withdrawing) and the methyl group (weakly electron-donating)—provides a means to fine-tune the electronic and crystalline properties of the material. By modifying the molecular structure, researchers can alter the ground and excited state dipole moments and optimize the molecular packing in a crystal, which are crucial factors for achieving a large macroscopic NLO response. researchgate.netresearchgate.net Studies on related molecules like 2-methyl-4-nitroaniline (B30703) (MNA) have shown that such substitutions can lead to favorable crystalline structures for NLO applications. jhuapl.eduresearchgate.net Recent research has also demonstrated that Tyrian Purple (6,6'-dibromoindigo), a related bromo-substituted aromatic compound, functions as an organic semiconductor, underscoring the potential of such molecules in organic electronics. wikipedia.orgwikipedia.orgresearchgate.net

Development of Agrochemical Intermediates

Aniline and its derivatives are fundamental building blocks in the chemical industry, particularly for the synthesis of agrochemicals such as herbicides, pesticides, and fungicides. researchgate.netmanchester.ac.ukchemistryworld.com The specific substitution pattern on the aniline ring is critical for achieving the desired biological activity and selectivity of the final product.

This compound is identified by chemical suppliers as a key intermediate in the synthesis of various agrochemicals. chemimpex.com Its polysubstituted structure offers a pre-functionalized scaffold that can be elaborated into more complex target molecules. The nitro group can be readily reduced to an amino group, providing a new site for reaction, while the bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. This versatility makes it a valuable starting material for creating libraries of compounds for agrochemical screening.

Research on Aniline Derivatives for Controlled Functionalization and Selective C-H Olefination

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical processes. rsc.orgnih.gov The selective functionalization of aniline derivatives is of great interest but presents challenges due to the multiple reactive sites on the molecule (the N-H bonds and several different C-H bonds on the aromatic ring). nih.govru.nl

Recent research has focused on developing catalytic systems, often based on palladium, for the site-selective C-H olefination of anilines—a reaction that introduces a carbon-carbon double bond (an olefin) at a specific position on the aniline ring. ru.nlnih.govacs.org For example, specialized S,O-ligands have been used with a palladium catalyst to achieve high selectivity for the para position of the aniline. ru.nlnih.gov Other strategies employ removable directing groups that can steer the functionalization to the otherwise less accessible meta position. rsc.org

A complex substrate like this compound, with its varied electronic and steric environment, serves as an important type of molecule for testing the scope and limitations of these new synthetic methods. The multiple substituents create a challenging landscape for achieving regioselectivity, and the ability of a new catalytic method to selectively functionalize one specific C-H bond in the presence of others (as well as bromo, nitro, and amino groups) would demonstrate its robustness and utility. Such research on controlled functionalization is crucial for the efficient synthesis of novel pharmaceuticals, materials, and agrochemicals from readily available aniline derivatives. rsc.orgnih.gov

Conclusion and Future Research Directions for 3 Bromo 4 Methyl 2 Nitroaniline

Summary of Current Research Status

The current body of scientific literature on 3-Bromo-4-methyl-2-nitroaniline is notably limited. A search of prominent chemical databases reveals its identity and basic predicted properties, but a significant lack of dedicated experimental studies. uni.lu The compound is registered under CAS number 1259033-03-3, and its molecular formula is C7H7BrN2O2. uni.lu Its existence is primarily documented in chemical supplier catalogs and patent literature, suggesting its role as a potential building block or intermediate rather than a widely studied molecule in its own right.

Research on structurally similar compounds, however, provides a contextual framework. Studies on related nitroanilines, such as 2-nitroaniline (B44862) and 3-nitroaniline, are extensive, particularly concerning their use as intermediates and their non-linear optical (NLO) properties. researchgate.netnih.govnih.gov Similarly, bromo-methylanilines like 3-Bromo-4-methylaniline (B27599) are recognized as important precursors in organic synthesis. google.comsigmaaldrich.com The research landscape indicates that while the individual components and similar arrangements of the functional groups (bromo, methyl, nitro, amino) are well-understood, their specific combination in the this compound scaffold remains largely unexplored territory. This presents a "knowledge gap" and a significant opportunity for original research to characterize its physical, chemical, and electronic properties.

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of this compound is not yet described by a standard, optimized procedure in peer-reviewed literature. However, established principles of aromatic substitution allow for the postulation of several unexplored synthetic routes. Potential strategies could involve:

Electrophilic Bromination of a Precursor: A plausible route is the selective bromination of 4-methyl-2-nitroaniline (B134579). The challenge in this approach lies in controlling the regioselectivity of the bromination, as the directing effects of the amino and nitro groups could lead to a mixture of isomers.

Nitration of a Bromo-aniline: Conversely, one could start with 3-bromo-4-methylaniline and introduce the nitro group via electrophilic nitration. Again, achieving the desired 2-position selectivity would be the primary synthetic hurdle.

Multi-step Synthesis from Simpler Starting Materials: A more controlled, albeit longer, route could begin with 4-nitrotoluene (B166481). A known process involves the bromination of 4-nitrotoluene to yield 2-bromo-4-nitrotoluene, which can then be reduced to 3-bromo-4-methylaniline. google.com Subsequent selective nitration could potentially yield the target compound.

Methodological advancements in organic synthesis offer promising avenues for overcoming these challenges. The use of modern catalytic systems could enhance regioselectivity and yield. Furthermore, emerging technologies such as photoredox catalysis and continuous flow processing could provide milder and more scalable synthetic protocols, improving safety and efficiency over traditional methods. nih.gov These advanced techniques remain largely unapplied to the synthesis of this specific molecule and represent a significant area for future research.

Advanced Computational Modeling Challenges and Opportunities

Computational chemistry provides a powerful tool to investigate the properties of this compound in silico before undertaking extensive laboratory work. Density Functional Theory (DFT) and other quantum chemical methods can predict a range of properties, offering insights into the molecule's potential.

Table 1: Predicted Physicochemical and Spectral Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H7BrN2O2 | PubChem uni.lu |

| Monoisotopic Mass | 229.96909 Da | PubChem uni.lu |

| XlogP (Predicted) | 2.7 | PubChem uni.lu |

| Predicted Collision Cross Section (CCS) Values | ||

| [M+H]+ | 139.8 Ų | PubChem uni.lu |

| [M+Na]+ | 151.5 Ų | PubChem uni.lu |

This table is interactive. Click on the headers to sort the data.

The primary challenge in modeling this compound lies in accurately accounting for the complex interplay of its four distinct substituents. The electron-donating effects of the amino and methyl groups are in opposition to the electron-withdrawing effects of the nitro group and the inductive and weak deactivating effect of the bromine atom. This electronic push-pull system, combined with potential steric hindrance, makes predicting the ground-state geometry, electronic structure, and reactivity a non-trivial computational task.

Opportunities abound for advanced modeling. Simulations could be employed to:

Predict its UV-Vis absorption spectrum.

Calculate its first-order hyperpolarizability (β) to assess its potential as a non-linear optical (NLO) material.

Model its interaction with biological targets or material surfaces.

Elucidate reaction mechanisms and predict regioselectivity for its synthesis, guiding experimental efforts. nih.gov

Potential for Novel Functional Materials Design and Application

The molecular architecture of this compound strongly suggests its potential for applications in materials science. Substituted anilines are versatile intermediates in the synthesis of a wide range of functional molecules. chemimpex.com

Non-Linear Optical (NLO) Materials: The structure contains a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) attached to a π-conjugated aromatic ring. This "push-pull" configuration is a classic design motif for molecules with high second-order NLO activity. researchgate.netresearchgate.net The methyl and bromo substituents would serve to fine-tune the electronic properties and crystal packing, which are critical for developing effective NLO materials.

Dye Synthesis: Nitroanilines are foundational intermediates in the production of azo dyes. chemimpex.com The specific substitution pattern of this compound could be leveraged to create novel dyes with unique colorimetric properties and enhanced stability for use in textiles or advanced coatings.

Pharmaceutical and Agrochemical Intermediates: The aniline (B41778) scaffold is a common feature in many bioactive molecules. chemimpex.com This compound could serve as a versatile starting material for the synthesis of more complex molecules with potential applications in medicine or agriculture, where the bromo- and nitro- groups offer reactive handles for further functionalization.

Integration with Emerging Chemical Technologies and Sustainable Chemistry Practices

Future research on this compound should be guided by the principles of green and sustainable chemistry. acs.org The goal should be to develop synthetic pathways that are not only efficient but also environmentally benign.

This can be achieved through several approaches:

Catalytic Methods: Employing catalytic rather than stoichiometric reagents for reactions like bromination and nitration would reduce waste and improve atom economy. acs.org

Green Solvents: Exploring the use of safer, renewable, or recyclable solvents to replace hazardous ones commonly used in organic synthesis.

Reducing Derivatives: Designing synthetic routes that avoid the use of protecting groups can significantly shorten the synthesis and reduce waste, a key principle of green chemistry. acs.orgnih.gov One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, align with this goal. nih.gov

Biocatalysis and Photocatalysis: The use of enzymes or light-driven chemical transformations represents an emerging frontier. nih.gov These technologies could offer highly selective and sustainable methods for synthesizing this and other substituted anilines under mild conditions.

Integrating these emerging technologies will not only facilitate the study of this compound but also ensure that its exploration and potential future production align with modern standards of environmental responsibility. mdpi.comnih.gov

Q & A

Synthesis and Regioselectivity Challenges

Basic: What are the standard synthetic routes for preparing 3-bromo-4-methyl-2-nitroaniline? Methodologically, this compound can be synthesized via sequential functionalization of aniline derivatives. A typical approach involves:

Bromination : Introduce bromine at the meta position relative to the amino group using brominating agents (e.g., Br₂/FeBr₃) .

Nitration : Direct nitration to the ortho position using mixed HNO₃/H₂SO₄, leveraging the directing effects of the amino and bromine groups .

Protection/Deprotection : Acetylation of the amino group (to reduce oxidation during nitration) may be required, followed by hydrolysis .

Advanced: How do steric and electronic effects influence regioselectivity during nitration? The methyl group at position 4 exerts steric hindrance, while bromine (electron-withdrawing) and the amino group (electron-donating) compete for directing. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and transition states. Experimental validation via HPLC or GC-MS is critical to confirm product purity and positional isomer ratios .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons near nitro/bromo groups) .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and amine (3450–3300 cm⁻¹) functional groups .

- Mass Spectrometry : Validate molecular weight (231.05 g/mol) via ESI-MS or MALDI-TOF .

Advanced: How can X-ray crystallography resolve ambiguities in substituent positioning? Single-crystal X-ray diffraction provides precise bond lengths/angles, resolving positional isomers. For example, the nitro group’s orientation (ortho vs. para) can be distinguished using Hirshfeld surface analysis. Evidence from similar compounds (e.g., 2-methyl-4-nitroaniline) shows planar aromatic systems with intermolecular hydrogen bonding influencing crystal packing .

Physicochemical Property Analysis

Basic: What are the key physicochemical properties (e.g., melting point, solubility) of this compound?

- Melting Point : Expected range 110–130°C (based on analogs like 4-bromo-2-nitroaniline, mp 110–113°C ).

- Solubility : Low in water; soluble in polar aprotic solvents (DMF, DMSO) due to nitro and bromine groups .

Advanced: How do substituents affect thermal stability and decomposition pathways? Thermogravimetric analysis (TGA) under inert atmosphere reveals decomposition steps. The nitro group may lead to exothermic decomposition at ~200°C. Comparative studies with 3-bromo-5-chloro-2-fluoroaniline (similar halogenated analogs) suggest halogen loss as a primary degradation pathway .

Applications in Materials Science

Basic: What non-linear optical (NLO) properties make nitroanilines relevant for electro-optic applications? Nitroanilines exhibit large hyperpolarizabilities due to charge-transfer interactions between donor (NH₂) and acceptor (NO₂) groups. For example, 2-methyl-4-nitroaniline (MNA) shows a linear electro-optic coefficient comparable to LiNbO₃ .

Advanced: Can computational methods predict the NLO performance of this compound? Time-dependent DFT calculations can estimate first hyperpolarizability (β) by evaluating electron density redistribution under an external field. Experimental validation via Kurtz-Perry powder tests or electric-field-induced second harmonic generation (EFISH) is recommended .

Safety and Handling Protocols

Basic: What safety precautions are necessary when handling this compound?

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation (risk code H335: May cause respiratory irritation) .

Advanced: How can researchers mitigate environmental risks from by-products? Implement green chemistry principles:

Waste Minimization : Use catalytic bromination (e.g., NBS) over stoichiometric Br₂.

Degradation Studies : Analyze hydrolytic/by-product pathways via LC-MS to identify persistent toxins (e.g., nitroso derivatives) .